Perilloxin
Overview
Description
Perilloxin is an organic compound that belongs to the class of natural products. It is typically extracted from the leaves of the Perilla frutescens plant . This compound is characterized by multiple chemical functional groups, including a benzoxepin moiety. It appears as a colorless or pale yellow liquid and is stable at room temperature. It is insoluble in water but soluble in organic solvents such as alcohol and ether . Research suggests that this compound may have potential therapeutic effects on heart diseases, cancer, and neurodegenerative diseases .
Preparation Methods
Perilloxin is primarily obtained through the extraction of Perilla frutescens leaves. The extraction process typically involves the use of organic solvents like ethanol to extract the active components from the leaves . The resulting extract can be further purified through distillation and crystallization processes . Industrial production methods for this compound are not extensively documented, but the extraction and purification processes are crucial for obtaining high-purity this compound for research and potential therapeutic applications .
Chemical Reactions Analysis
Perilloxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Scientific Research Applications
Perilloxin has a wide range of scientific research applications:
Mechanism of Action
Perilloxin exerts its effects primarily through the inhibition of cyclooxygenase-1, an enzyme involved in the inflammatory response . By inhibiting this enzyme, this compound reduces the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory effects. Additionally, this compound induces apoptosis in cancer cells by activating specific molecular pathways that lead to programmed cell death. The exact molecular targets and pathways involved in these processes are still under investigation, but the inhibition of cyclooxygenase-1 is a key mechanism of action .
Comparison with Similar Compounds
Perilloxin can be compared with other similar compounds, such as:
Perillartine: A monoterpene volatile oil obtained from Perilla frutescens, known for its sweetening properties.
Perillaldehyde: The major constituent of the volatile oil of Perilla frutescens, used as a flavoring agent and in perfumery.
Dehydrothis compound: A derivative of this compound, also found in Perilla frutescens, with similar cyclooxygenase inhibitory activities.
This compound is unique due to its specific benzoxepin structure and its potent inhibitory activity against cyclooxygenase-1, which distinguishes it from other related compounds .
Properties
IUPAC Name |
2-[(2R)-5-methoxy-2,3-dihydrofuro[3,2-i][3]benzoxepin-2-yl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-16(2,17)14-9-10-8-13(18-3)11-4-6-19-7-5-12(11)15(10)20-14/h4-8,14,17H,9H2,1-3H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTPZHKVANVGAN-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=CC(=C3C=COC=CC3=C2O1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CC2=CC(=C3C=COC=CC3=C2O1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for perilloxin's inhibitory activity on cyclooxygenase-1 (COX-1)?
A1: While the provided research abstract [] states that this compound and dehydrothis compound exhibit inhibitory activities against COX-1 with IC50 values of 23.2 μM and 30.4 μM respectively, the exact mechanism of action is not elaborated on. Further research is needed to determine how these compounds interact with COX-1 at a molecular level and affect its downstream signaling pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.